molecular formula C15H15N5O B11075856 Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-

Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]-

Cat. No.: B11075856
M. Wt: 281.31 g/mol
InChI Key: FJMUEFHJHCUWAY-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl]: C14H13N5O\text{C}_{14}\text{H}_{13}\text{N}_5\text{O}C14​H13​N5​O

    .
  • It contains a phenolic ring (phenol) substituted with a 2,6-dimethyl group and a tetrazole ring.
  • Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to a benzene ring. They exhibit diverse biological and chemical properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction.

      Reaction Conditions: In the Suzuki–Miyaura coupling, an aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

      Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling is a key step in the synthesis of this compound.

  • Chemical Reactions Analysis

      Reactions: Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl] can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, mild oxidants like hydrogen peroxide or peracids are used. Reduction can be achieved using metal hydrides (e.g., LiAlH₄). Substitution reactions involve nucleophilic aromatic substitution.

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding methylated phenol.

  • Scientific Research Applications

      Chemistry: This compound serves as a versatile building block for the synthesis of more complex molecules.

      Biology: Researchers study its interactions with enzymes, receptors, and cellular pathways.

      Medicine: Investigations focus on its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.

      Industry: It finds applications in materials science, such as polymer synthesis.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets. For example, it may inhibit enzymes or modulate signaling pathways.
    • Detailed mechanistic studies are ongoing to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Phenol, 2,6-dimethyl-4-[[5-(4-pyridinyl)-1H-1,2,3,4-tetrazol-1-yl]methyl] stands out due to its tetrazole moiety, which imparts unique properties.

      Similar Compounds: Other phenolic compounds, such as simple phenol, cresols, and other tetrazole derivatives, can be compared.

    Remember that this compound’s applications and properties continue to be explored, making it an exciting area of research!

    Properties

    Molecular Formula

    C15H15N5O

    Molecular Weight

    281.31 g/mol

    IUPAC Name

    2,6-dimethyl-4-[(5-pyridin-4-yltetrazol-1-yl)methyl]phenol

    InChI

    InChI=1S/C15H15N5O/c1-10-7-12(8-11(2)14(10)21)9-20-15(17-18-19-20)13-3-5-16-6-4-13/h3-8,21H,9H2,1-2H3

    InChI Key

    FJMUEFHJHCUWAY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=NC=C3

    solubility

    1.8 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

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